Cas no 2137735-52-3 (1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-)

1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-, is a specialized sulfonamide derivative featuring an imidazole core structure. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for drug development. The presence of the methanesulfonamide group enhances its reactivity and binding properties, while the N-methyl and propyl substituents contribute to its lipophilicity and metabolic stability. Its well-defined molecular structure allows for precise modifications, making it valuable in the synthesis of targeted bioactive molecules. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research applications.
1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- structure
2137735-52-3 structure
商品名:1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-
CAS番号:2137735-52-3
MF:C8H15N3O2S
メガワット:217.288600206375
CID:5287336

1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-
    • インチ: 1S/C8H15N3O2S/c1-3-4-11-7-10-5-8(11)6-14(12,13)9-2/h5,7,9H,3-4,6H2,1-2H3
    • InChIKey: UICHTBPWZWIDES-UHFFFAOYSA-N
    • ほほえんだ: C1N(CCC)C(CS(NC)(=O)=O)=CN=1

1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-680128-0.25g
N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide
2137735-52-3
0.25g
$1131.0 2023-03-11
Enamine
EN300-680128-10.0g
N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide
2137735-52-3
10.0g
$5283.0 2023-03-11
Enamine
EN300-680128-0.5g
N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide
2137735-52-3
0.5g
$1180.0 2023-03-11
Enamine
EN300-680128-5.0g
N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide
2137735-52-3
5.0g
$3562.0 2023-03-11
Enamine
EN300-680128-0.05g
N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide
2137735-52-3
0.05g
$1032.0 2023-03-11
Enamine
EN300-680128-2.5g
N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide
2137735-52-3
2.5g
$2408.0 2023-03-11
Enamine
EN300-680128-0.1g
N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide
2137735-52-3
0.1g
$1081.0 2023-03-11
Enamine
EN300-680128-1.0g
N-methyl-1-(1-propyl-1H-imidazol-5-yl)methanesulfonamide
2137735-52-3
1g
$0.0 2023-06-07

1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- 関連文献

1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-に関する追加情報

Introduction to 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- (CAS No. 2137735-52-3)

The compound 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- (CAS No. 2137735-52-3) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel bioactive molecules. This heterocyclic sulfonamide derivative has garnered considerable attention due to its unique structural features and promising pharmacological properties. The imidazole core, a well-established scaffold in medicinal chemistry, is combined with a methanesulfonamide group and a N-methyl-1-propyl substituent, which collectively contribute to its distinct chemical and biological characteristics.

Structurally, 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- (CAS No. 2137735-52-3) is characterized by a five-membered aromatic ring containing two nitrogen atoms, which is a hallmark of imidazole derivatives. The presence of a methanesulfonamide moiety at the 5-position of the imidazole ring introduces a polar, negatively charged sulfonate group, enhancing its solubility in aqueous media and facilitating interactions with biological targets. Additionally, the N-methyl-1-propyl group at the 1-position adds bulk to the molecule, potentially influencing its binding affinity and selectivity.

In recent years, sulfonamide derivatives have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the methanesulfonamide group in 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- (CAS No. 2137735-52-3) is particularly noteworthy, as it has been shown to enhance binding interactions with target proteins by forming hydrogen bonds and salt bridges. This structural feature has been leveraged in the design of small molecules that modulate enzyme activity and receptor binding.

One of the most compelling aspects of this compound is its potential application in oncology research. Preclinical studies have demonstrated that sulfonamide-containing imidazoles can inhibit the activity of key enzymes involved in tumor growth and metastasis. Specifically, the methanesulfonamide group has been found to interact with the active sites of enzymes such as tyrosine kinases and proteases, thereby disrupting critical signaling pathways that drive cancer progression. The N-methyl-1-propyl substituent further fine-tunes these interactions, potentially improving therapeutic efficacy while minimizing off-target effects.

Furthermore, 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- (CAS No. 2137735-52-3) has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of numerous pathological conditions, including rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory cytokine production and inhibiting pro-inflammatory enzyme activity, this compound may offer a novel therapeutic approach for managing these conditions. Recent studies have highlighted its ability to suppress NFκB signaling pathways, which are central to the inflammatory response.

The synthesis of 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl- (CAS No. 2137735-52-3) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of an imidazole precursor at the 5-position using sulfur-containing reagents to introduce the methanesulfonamide group. Subsequent alkylation at the 1-position with methylpropyl halides yields the final product. Advanced synthetic techniques such as flow chemistry have been employed to optimize reaction efficiency and scalability.

In terms of pharmacokinetic properties, 1H-Imidazole-5-methanesulfonamide, N-methyl-1-propyl-* (CAS No. 2137735- 52 3) exhibits favorable solubility profiles that enhance oral bioavailability. This is attributed to the polar nature of the sulfonate group and the hydrophobic propyl chain, which balance hydrophilic and lipophilic interactions. Preliminary pharmacokinetic studies indicate that this compound has a moderate half-life, allowing for once or twice daily dosing, which would improve patient compliance. Additionally, its metabolic stability suggests that it can be effectively administered without significant degradation by metabolic enzymes.

The development of novel drug candidates like 1H- Imidazole- 5- methanesulfonamide, N- methyl- 1- propyl-* (CAS No. 2137735- 52 3) relies heavily on high-throughput screening (HTS) technologies that rapidly identify bioactive molecules. Computational methods such as molecular docking have been instrumental in predicting binding affinities and optimizing lead compounds. These approaches have accelerated the discovery process, enabling researchers to focus on molecules with high potential for therapeutic success. The integration of experimental data with computational modeling has become a cornerstone of modern drug discovery.

Regulatory considerations play a crucial role in bringing new pharmaceuticals to market. Comprehensive toxicological studies are essential to assess safety profiles, including acute toxicity, chronic exposure effects, and potential carcinogenicity. Good Manufacturing Practices (GMP) ensure that compounds like 1H- Imidazole- 5- methanesulfonamide, N- methyl- 1- propyl-* (CAS No. 2137735- 52 3) are produced consistently and meet stringent quality standards. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for clinical trial design, data submission, and post-marketing surveillance.

The future direction of research on compounds such as 1H- Imidazole- 5- methanesulfonamide, N- methyl- 1- propyl-* (CAS No. 2137735- 52 3) lies in exploring structure-function relationships further. By modifying various substituents within the molecule, researchers can fine-tune its pharmacological properties. Advances in biocatalysis may also enable more sustainable synthetic routes, reducing environmental impact while maintaining high yields. Collaborative efforts between academia, industry, and regulatory bodies will be essential in translating laboratory discoveries into viable therapeutics.

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